molecular formula C17H23N3O2S B028150 3,4-Didehydronaratriptan CAS No. 121679-20-7

3,4-Didehydronaratriptan

Numéro de catalogue B028150
Numéro CAS: 121679-20-7
Poids moléculaire: 333.5 g/mol
Clé InChI: UJPMSESNMYEKDD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

Synthesis of compounds structurally related to 3,4-Didehydronaratriptan involves complex chemical processes, including the formation of carbon-substituted analogues through reactions such as the Stille reaction. For instance, Kumamoto et al. (2006) described the synthesis of 3'-carbon-substituted pyrimidine nucleosides with a 2',3'-didehydro-2',3'-dideoxy structure, highlighting techniques relevant to the synthesis of similar compounds (Kumamoto et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds demonstrates significant innovation in the field of nucleoside analogues, where the introduction of unsaturated bonds and substituents can drastically alter the compound's activity and properties. For example, Tosh et al. (2008) performed stereoselective synthesis and conformational studies on novel 2',3'-didehydro-2',3'-dideoxy-4'-selenonucleosides, which share structural motifs with 3,4-Didehydronaratriptan (Tosh et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving the synthesis and modification of compounds akin to 3,4-Didehydronaratriptan often utilize specific reagents and conditions to achieve the desired structural features. Wada et al. (2008) reported a convenient synthesis of 3,4-didehydroretinal, demonstrating the types of reactions that might be applied to the synthesis and modification of 3,4-Didehydronaratriptan (Wada et al., 2008).

Applications De Recherche Scientifique

Synthesis and Utility in Drug Development

3,4-Didehydronaratriptan, as a chemical entity, serves as a versatile building block in the synthesis of functionalized compounds. Gheorghe, Schulte, and Reiser (2006) demonstrated its utility in the efficient synthesis of functionalized pyrrolidin-2-ones. This compound was used to develop (S)-Vigabatrin, an irreversible inhibitor for GABA-T, showcasing its potential in drug development, particularly for epilepsy treatment Gheorghe, Schulte, & Reiser, 2006.

Butyrylcholinesterase Inhibitory Activity and Potential in Alzheimer's Treatment

A study by Şenol et al. (2017) highlighted the significance of 3,4-Didehydronaratriptan derivatives, particularly 1,2-didehydromiltirone, in inhibiting butyrylcholinesterase (BChE). These compounds demonstrated significant inhibitory effects, suggesting their potential role in Alzheimer's disease therapy Şenol et al., 2017.

Exploration of Serotonin Receptors and Neurological Function

The study of indole alkaloids, including compounds related to 3,4-Didehydronaratriptan, has provided insights into serotonin receptors and their role in regulating various neurological functions. Kochanowska-Karamyan and Hamann (2010) discussed the significance of these compounds in understanding the function of serotonin receptors and their potential in treating neurological disorders, including depression, anxiety, and migraines Kochanowska-Karamyan & Hamann, 2010.

Mécanisme D'action

Target of Action

3,4-Didehydronaratriptan, also known as 3,4-Dihydro Naratriptan (Naratriptan Impurity B), primarily targets the serotonin (5-HT) type 1B and 1D receptors . These receptors are found in cranial arteries and are involved in the regulation of vascular tone .

Mode of Action

As a selective agonist for 5-HT1B and 5-HT1D receptors, 3,4-Didehydronaratriptan binds to these receptors, causing vasoconstriction and reducing sterile inflammation associated with antidromic neuronal transmission . This interaction with its targets correlates with the relief of migraine headache .

Biochemical Pathways

The compound’s action affects the serotonergic pathways in the brain. By binding to 5-HT1B/1D receptors, it inhibits both dural vasodilation and inflammation, and directly inhibits trigeminal nuclei cell excitability via 5-HT1B/1D receptor agonism in the brainstem .

Pharmacokinetics

Naratriptan, a related compound, is well absorbed and has a volume of distribution of 170 l . It is metabolized in the liver via cytochrome P450 enzymes and excreted in the urine . The half-life of naratriptan is approximately 6 hours . These properties may impact the bioavailability and efficacy of 3,4-Didehydronaratriptan.

Result of Action

The molecular and cellular effects of 3,4-Didehydronaratriptan’s action primarily involve the relief of migraine symptoms . By causing vasoconstriction and reducing inflammation in cranial arteries, it alleviates the pain associated with migraines .

Action Environment

The action, efficacy, and stability of 3,4-Didehydronaratriptan can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and excretion. Additionally, individual factors such as age, gender, renal function, and hepatic function can also impact the pharmacokinetics and pharmacodynamics of the compound .

Propriétés

IUPAC Name

N-methyl-2-[3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-yl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14/h3-5,11-12,18-19H,6-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPMSESNMYEKDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3=CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30153336
Record name 3,4-Didehydronaratriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Didehydronaratriptan

CAS RN

121679-20-7
Record name 3,4-Didehydronaratriptan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121679207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Didehydronaratriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIDEHYDRONARATRIPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCR9MR124U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2-(1H-indol-5-yl)-ethanesulfonic acid methylamide (100 g) was dissolved in methanol (1000 ml) and N-methyl-4-piperidone (200 ml) was added thereto at 25° C. The reaction mass was stirred for 15 minutes and potassium hydroxide (300 g) was added at 25° C. The reaction mass was heated to 60-65° C. for 8 hours and cooled gradually to 25° C. Water (1500 ml) was added slowly and stirred the mixture till solid was obtained. The solid was filtered and dried at 50-55° C. under vacuum to obtain the title compound. (Yield: 80 g, HPLC Purity: 99%)
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
300 g
Type
reactant
Reaction Step Three
Name
Quantity
1500 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-(1H-indol-5-yl)-ethanesulfonic acid methylamide (100 g) was dissolved in ethanol (1000 ml) and N-methyl-4-piperidone (200 ml) was added thereto at 25° C. and a solution of trifluoroacetic acid in ethanol (10 ml in 100 ml) was added over a period of 1 hour. The reaction mass was refluxed for 18-24 hours and cooled to 40° C. The reaction mass was concentrated under vacuum to obtain a residue and water (1500 ml) was added. The mixture was cooled to 10-15° C. and pH of the reaction mass was adjusted to 8 using 5% sodium bicarbonate solution and stirred. The resulting solid was filtered and dried at 50-55° C. under vacuum to obtain title compound (Yield: 93 g, HPLC Purity: 99%)
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Didehydronaratriptan
Reactant of Route 2
3,4-Didehydronaratriptan
Reactant of Route 3
Reactant of Route 3
3,4-Didehydronaratriptan
Reactant of Route 4
3,4-Didehydronaratriptan
Reactant of Route 5
3,4-Didehydronaratriptan
Reactant of Route 6
3,4-Didehydronaratriptan

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.